

An In-depth Technical Guide to Isobutylcyclopentane (CAS 3788-32-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isobutylcyclopentane

Cat. No.: B1594832

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylcyclopentane, with the CAS registry number 3788-32-7, is a cycloalkane hydrocarbon characterized by a cyclopentane ring substituted with an isobutyl group. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and known applications. While **Isobutylcyclopentane** serves as a nonpolar solvent and a potential intermediate in organic synthesis, publicly available data on its specific biological activities, and its direct role in drug development as an active pharmacophore are limited. This document consolidates available data to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Isobutylcyclopentane is a colorless liquid with a characteristic hydrocarbon odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.^{[1][2]}

Property	Value	Reference
CAS Number	3788-32-7	[1][2]
Molecular Formula	C ₉ H ₁₈	[1][2][3]
Molecular Weight	126.24 g/mol	[1][2][3]
Melting Point	-115.22 °C	[2]
Boiling Point	147.97 °C	[2]
Density	0.7769 g/cm ³	[2]
Flash Point	31.5 °C	[2]
Vapor Pressure	4.95 mmHg at 25°C	[2]
Refractive Index	1.4273	[2]
SMILES	<chem>CC(C)CC1CCCC1</chem>	[3]
InChI	InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3	[3]

Synthesis and Reactivity

Synthesis

Two primary methods for the synthesis of **Isobutylcyclopentane** have been reported:

- Alkylation of Cyclopentane: This common laboratory-scale method involves the alkylation of cyclopentane with isobutyl chloride. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, under reflux conditions and an inert atmosphere to prevent side reactions.[3]
- Catalytic Hydrogenation: On an industrial scale, **Isobutylcyclopentane** can be produced via the catalytic hydrogenation of isobutylcyclopentene. This process utilizes a metal catalyst, such as palladium on carbon, under elevated temperature and pressure to saturate the double bond of the cyclopentene ring.[3]

Detailed experimental protocols for these syntheses are not extensively documented in publicly accessible literature. Researchers should refer to general organic chemistry methodologies for alkylation and hydrogenation reactions and adapt them for this specific synthesis, with appropriate safety precautions.

Chemical Reactivity

As a saturated hydrocarbon, **Isobutylcyclopentane** exhibits relatively low reactivity. However, it can undergo several types of chemical reactions under specific conditions:

- **Oxidation:** Strong oxidizing agents, such as potassium permanganate, can oxidize **Isobutylcyclopentane**. This reaction typically leads to the cleavage of the cyclopentane ring, yielding products like cyclopentanone and isobutyric acid.[\[3\]](#)
- **Reduction:** While already a saturated molecule, halogenated derivatives of **Isobutylcyclopentane** can undergo reductive dehalogenation.[\[3\]](#)
- **Substitution:** In the presence of ultraviolet (UV) light, **Isobutylcyclopentane** can react with halogens like chlorine and bromine through a free-radical substitution mechanism, resulting in the formation of halogenated derivatives.[\[3\]](#)

Spectroscopic Data

While comprehensive spectral analyses are not readily available in the literature, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^{13}C NMR:** The ^{13}C NMR spectrum of **Isobutylcyclopentane** is expected to show distinct signals for the different carbon atoms in the isobutyl group and the cyclopentane ring. The chemical shifts would be in the typical aliphatic region. SpectraBase indicates the availability of a ^{13}C NMR spectrum for **Isobutylcyclopentane**.[\[1\]](#)
- **^1H NMR:** The ^1H NMR spectrum would display signals corresponding to the protons on the cyclopentane ring and the isobutyl side chain, with characteristic splitting patterns due to spin-spin coupling.

Mass Spectrometry (MS)

The mass spectrum of **Isobutylcyclopentane** obtained by gas chromatography-mass spectrometry (GC-MS) is available.^{[1][4]} The fragmentation pattern of cycloalkanes is complex, but key fragments for **Isobutylcyclopentane** would likely involve the loss of the isobutyl group or fragmentation of the cyclopentane ring. The provided GC-MS data shows prominent peaks at m/z values of 41, 56, 69, 83, and the molecular ion peak at 126.^[4]

Infrared (IR) Spectroscopy

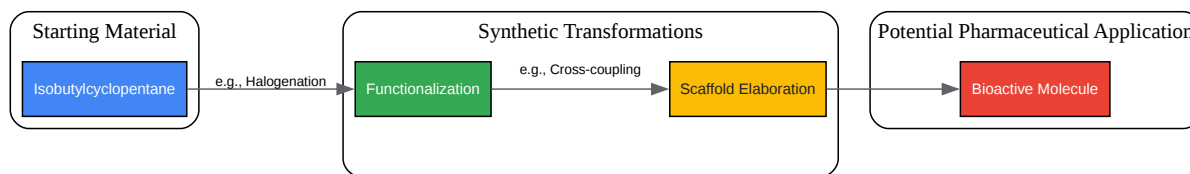
The IR spectrum of **Isobutylcyclopentane** would be characterized by C-H stretching vibrations in the $2850\text{--}3000\text{ cm}^{-1}$ region and C-H bending vibrations around 1465 cm^{-1} and 1375 cm^{-1} , typical for alkanes. The absence of significant absorptions in other regions would confirm the lack of functional groups.

Applications in Research and Industry

The primary applications of **Isobutylcyclopentane** stem from its properties as a nonpolar hydrocarbon.

- **Solvent:** Due to its nonpolar nature, it can be used as a solvent for other nonpolar substances in organic reactions and material science research.^{[2][3]} It is considered a safer alternative to some other volatile and toxic solvents.^[2]
- **Chemical Intermediate:** **Isobutylcyclopentane** can serve as a starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and fragrances.^{[2][3]} Its potential as a building block in drug discovery lies in the synthesis of novel molecular scaffolds.

Below is a conceptual workflow illustrating the potential use of **Isobutylcyclopentane** as a building block in pharmaceutical synthesis.



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Caption: Conceptual workflow for utilizing **Isobutylcyclopentane** in drug discovery.

Toxicological and Safety Information

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Isobutylcyclopentane** is classified as:

- Harmful if swallowed.[5]
- Very toxic to aquatic life.[5]

Health Effects

Overexposure to **Isobutylcyclopentane** may cause skin and eye irritation.[6][7] Due to its volatile nature, inhalation can have anesthetic effects, leading to drowsiness, dizziness, and headache.[6][7] It is classified as a neurotoxin.[7]

It is imperative to handle **Isobutylcyclopentane** in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Biological Activity and Drug Development Potential

Currently, there is a notable absence of published research detailing specific biological activities of **Isobutylcyclopentane**. While some studies explore the biological potential of other cyclopentane derivatives, no direct data on **Isobutylcyclopentane**'s efficacy in any biological assays or its involvement in specific signaling pathways has been found.[8]

Its primary relevance to drug development is as a hydrophobic, non-polar building block. The cyclopentane ring is a common motif in medicinal chemistry, and the isobutyl group can provide steric bulk and lipophilicity, which can be crucial for ligand-receptor interactions. Researchers may consider using **Isobutylcyclopentane** as a starting scaffold for the synthesis of novel compounds with potential therapeutic applications. However, any such derivative would require extensive biological evaluation to determine its activity and mechanism of action.

Conclusion

Isobutylcyclopentane is a simple cycloalkane with well-defined physicochemical properties. Its utility is primarily as a nonpolar solvent and a precursor in organic synthesis. While the cyclopentane scaffold is of interest in medicinal chemistry, there is a significant gap in the scientific literature regarding the specific biological activities and therapeutic potential of **Isobutylcyclopentane** itself. This guide provides a summary of the currently available technical information and highlights the need for further research to explore the potential of this compound in drug discovery and development. Professionals are encouraged to consult safety data sheets and conduct thorough literature reviews for any new applications of this chemical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutylcyclopentane (CAS 3788-32-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594832#isobutylcyclopentane-cas-number-3788-32-7]

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